
2-Methyl-2-phenoxy-1-phenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-phenoxy-1-phenylpropan-1-ol, also known as Methylphenoxypropanol, is an organic compound with a molecular formula of C11H14O2. It is a colorless liquid with a distinctive odor. Methylphenoxypropanol is a member of the phenoxypropanol family of compounds that are used in a variety of applications such as pharmaceuticals, fragrances, and industrial processes. It is also used as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
2-Methyl-2-phenoxy-1-phenylpropan-1-olypropanol is metabolized in the body by several enzymes. It is first hydroxylated by cytochrome P450 enzymes, then further metabolized by other enzymes such as glucuronosyltransferase and sulfotransferase. The metabolites of 2-Methyl-2-phenoxy-1-phenylpropan-1-olypropanol are then further metabolized by other enzymes and eventually excreted in urine and bile.
Biochemical and Physiological Effects
2-Methyl-2-phenoxy-1-phenylpropan-1-olypropanol has been shown to have some biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. It has also been shown to have an effect on the central nervous system, and it has been used in studies of the pharmacology and pharmacokinetics of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-2-phenoxy-1-phenylpropan-1-olypropanol has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable in solution. However, it is also a highly volatile compound, which can make it difficult to work with in some experiments. Additionally, it has been shown to have some biochemical and physiological effects, which can make it difficult to interpret the results of some experiments.
Direcciones Futuras
The potential applications of 2-Methyl-2-phenoxy-1-phenylpropan-1-olypropanol are still being explored. Further research is needed to understand the biochemical and physiological effects of this compound and its metabolites. Additionally, more research is needed to explore the potential applications of 2-Methyl-2-phenoxy-1-phenylpropan-1-olypropanol in the field of medicine. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
2-Methyl-2-phenoxy-1-phenylpropan-1-olypropanol can be synthesized by the reaction of chloroform and sodium hydroxide in the presence of an acid catalyst. The reaction produces a mixture of 2-methyl-2-phenoxy-1-phenylpropan-1-ol and 2-methyl-2-phenoxy-1-phenylpropan-2-ol. The mixture can be separated by fractional distillation.
Aplicaciones Científicas De Investigación
2-Methyl-2-phenoxy-1-phenylpropan-1-olypropanol has been studied for its potential applications in the field of medicine. It has been used as a model compound to study the structure and function of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been used in studies of the pharmacology and pharmacokinetics of drugs.
Propiedades
IUPAC Name |
2-methyl-2-phenoxy-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-16(2,18-14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQMXFHEZXVADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


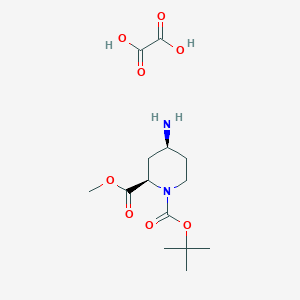
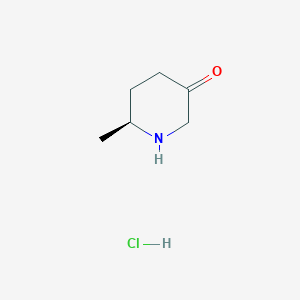
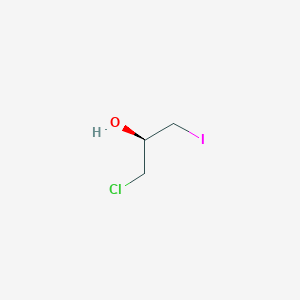


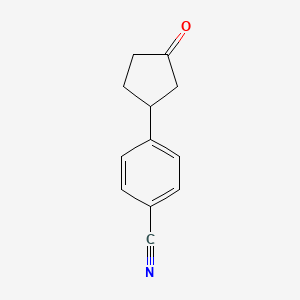

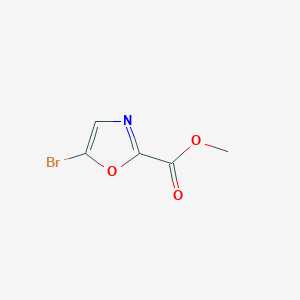



![(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione](/img/structure/B6291444.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291445.png)